3,9-Dichloroacridine

Übersicht

Beschreibung

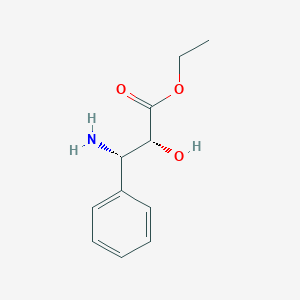

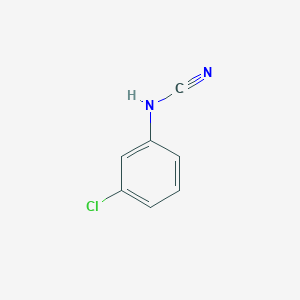

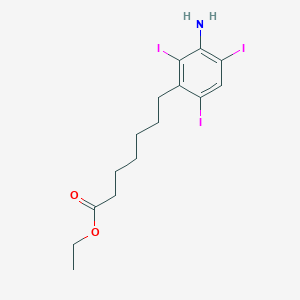

3,9-Dichloroacridine is a di-halogenated derivative of acridine . It’s used as an intermediate for manufacturing dyes and antileishmanial agents .

Synthesis Analysis

The synthesis of 3,9-Dichloroacridine involves Ullmann condensation of 2-chlorobenzoic acid and the aromatic amine, followed by cyclization with POCl3 . Another method involves the reaction of 2-(phenylamino) benzoic acid with phosphorus oxychloride .

Molecular Structure Analysis

The molecular formula of 3,9-Dichloroacridine is C13H7Cl2N . The molecular weight is 248.11 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .

Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

Physical And Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Pharmacological Applications :

- Wang Ai-ling (2008) highlighted the synthesis of 1-chloro-9-methyl-2,4-diaminoacridine, a valuable intermediate for Plakinidines synthesis, using 1,3-dichlorobenzene (Wang Ai-ling, 2008).

- Chen, Fico, and Canellakis (1978) discussed the broad antitumor activity of Diacridines, noting that their toxicity is not essential to their antitumor properties (Chen, Fico, & Canellakis, 1978).

- Kumar et al. (2012) explored the synthesis of 9-chloroacridine derivatives using N-phenyl anthranilic acid and phosphorus oxychloride, suggesting their potential in organic synthesis and catalysis (Kumar et al., 2012).

Chemical Interactions and Complex Formation :

- Rimmer et al. (2000) studied the complexes of acridine and 9-chloroacridine with iodine, forming unusual I6 chains through charge-transfer interactions (Rimmer et al., 2000).

Potential in Anti-inflammatory Agents :

- Lee et al. (2012) found that Dichloropyridine analogues have potential as novel P2X(7) receptor antagonists and could serve as anti-inflammatory agents (Lee et al., 2012).

Applications in Electronic and Optical Materials :

- Racchini et al. (1988) discussed Poly(3,9-carbazolyl), a new conductive polymer with high optical transmittance in the visible, potentially useful in electronics (Racchini et al., 1988).

Drug Design and Pharmaceutical Development :

- Rupar et al. (2020) explored the redox behavior of 9-chloroacridine and its interaction with double-stranded DNA, providing insights for drug design (Rupar et al., 2020).

Improved Analytical Methods in Pharmacology :

- Stewart and Lotti (1970) developed an improved colorimetric method for primary aromatic amines with 9-chloroacridine, applicable to local anesthetics determination (Stewart & Lotti, 1970).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,9-dichloroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTQPRSVTNMLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189038 | |

| Record name | Acridine, 3,9-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Dichloroacridine | |

CAS RN |

35547-70-7 | |

| Record name | Acridine, 3,9-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035547707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 3,9-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)